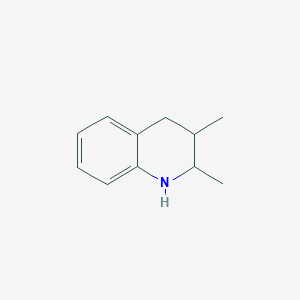

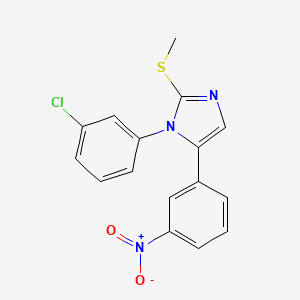

2,3-Dimethyl-1,2,3,4-tetrahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dimethyl-1,2,3,4-tetrahydroquinoline is a derivative of 1,2,3,4-tetrahydroquinoline, which is used as an antioxidant and corrosion inhibitor . It is a colorless oil and is of interest in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been the subject of various research studies . The synthesis often involves the hydrogenation of quinaldine .Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoline derivatives has been studied using high-resolution microwave spectroscopy and high-level quantum chemistry calculations . The saturated part of the molecule allows for the possibility of multiple conformers’ existence .Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline derivatives have been used in various chemical reactions. For instance, they have been used in cross-dehydrogenative coupling strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 109-114 °C . It has a molecular weight of 161.25 .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Tetrahydroquinolines, including variants like 2,3-Dimethyl-1,2,3,4-tetrahydroquinoline, are utilized in the synthesis of structures with potential biological activity. For instance, these compounds have shown activity as peroxisome proliferator-activated receptor agonists, indicating potential in treating type-2 diabetes (Bunce, Cain, & Cooper, 2013).

Pharmaceutical and Agrochemical Synthesis

- Optically pure tetrahydroquinolines are significant in pharmaceutical and agrochemical synthesis, being present in bioactive alkaloids and necessary in drug production (Wang et al., 2009).

Chemistry and Reactivity

- The cyclization of N-(1,1-dimethylpropargyl) anilines yields various substituted dimethyl tetrahydroquinolines, demonstrating the versatility and reactivity of these compounds in producing a range of derivatives (Williamson & Ward, 2005).

Modification for Biological Evaluation

- Modifications of tetrahydroquinoline derivatives, such as N-(trialkoxysilylalkyl)tetrahydroquinoline, have been studied for their psychotropic properties and cytotoxic effects, indicating the potential for pharmacological applications (Zablotskaya et al., 2006).

Antimicrobial Activity

- Certain derivatives of tetrahydroquinoline have been explored for antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Elkholy & Morsy, 2006).

Green Chemistry and Sustainable Synthesis

- Innovative methods like ultrasound-assisted, one-pot synthesis in aqueous medium have been developed for tetrahydroquinolines, emphasizing the move towards more sustainable and environmentally friendly chemical processes (Siddekha, Azzam, & Pasha, 2014).

Metal Complex Formation

- Tetrahydroquinoline derivatives form complexes with various metals, which can be studied for their structural and chemical properties, suggesting applications in coordination chemistry (Sokol et al., 2004).

Antifungal Properties

- Some tetrahydroquinoline derivatives exhibit antifungal activity against strains like Candida albicans, underscoring their potential in antifungal drug development (Surikova et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoline is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .

Mode of Action

This compound acts as an allosteric modulator of AMPD2 . It induces a conformational change in the enzyme, which prevents AMP from binding . This unique mechanism of action alters the substrate pocket of the enzyme .

Biochemical Pathways

It’s known that ampd2 is involved in the purine nucleotide cycle, which plays a key role in energy metabolism .

Result of Action

Its allosteric modulation of ampd2 suggests it could influence energy homeostasis and immuno-oncology .

Propriétés

IUPAC Name |

2,3-dimethyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)12-9(8)2/h3-6,8-9,12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSDPKHJHDRZFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2NC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2470094.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate](/img/structure/B2470100.png)

![3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2470101.png)

![3-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2470103.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2470104.png)

![N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2470105.png)

![3-(4-methoxyphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470112.png)

![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470113.png)

![N-{[1-(3-chlorobenzyl)piperidin-4-yl]methyl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2470114.png)

![2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2470115.png)